Ethyl 2-oxo-4-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 2-oxo-4-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring:
- Position 4: A phenyl substituent.
- Position 6: A methyl group linked to a 4-phenylpiperazine moiety.
- Position 5: An ethyl ester group.
- Position 2: A ketone (oxo) group.
This compound belongs to the Biginelli family of dihydropyrimidinones (DHPMs), which are known for diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties .
Properties
IUPAC Name |
ethyl 2-oxo-4-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-2-31-23(29)21-20(25-24(30)26-22(21)18-9-5-3-6-10-18)17-27-13-15-28(16-14-27)19-11-7-4-8-12-19/h3-12,22H,2,13-17H2,1H3,(H2,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEWSKKVWDIGFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CN3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-oxo-4-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Tetrahydropyrimidine Core: This step often involves the Biginelli reaction, where an aldehyde, a β-keto ester, and urea or thiourea are condensed under acidic conditions to form the tetrahydropyrimidine ring.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Piperazine Moiety: The piperazine group is typically introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow systems to handle bulk quantities.
Purification Techniques: Employing crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-4-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups, such as halogens, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-oxo-4-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases like cancer, Alzheimer’s, and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-4-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: This compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission.
Comparison with Similar Compounds
Substituent Variations at Position 4
- Halogenated Phenyl Analogs: Ethyl 4-(2-chlorophenyl)-6-[(4-(3-chlorophenyl)piperazin-1-yl)methyl]-2-oxo-DHPM () replaces phenyl with chlorophenyl groups. Halogens increase lipophilicity and may improve blood-brain barrier penetration .
Methyl-Substituted Phenyl Analogs :
Table 1: Substituent Effects at Position 4
Modifications at Position 2: Oxo vs. Thioxo
- The target compound’s 2-oxo group contrasts with 2-thioxo derivatives (e.g., ).
Position 6: Piperazine vs. Simpler Substituents
Position 5: Ester Group Variations
- Ethyl esters (target compound) vs. methyl esters () influence metabolic stability. Ethyl groups generally slow hydrolysis, extending half-life .
Pharmacological and Physicochemical Properties
- Antioxidant Activity : Thioxo derivatives () exhibit radical scavenging (e.g., compound 3c: IC₅₀ = 0.6 mg/mL), whereas oxo analogs like the target compound may prioritize other activities .
- Antimicrobial Potential: Piperazine-containing analogs () show enhanced binding to microbial targets due to basic nitrogen atoms .
- Crystallography : X-ray studies () reveal planar tetrahydropyrimidine rings with puckering parameters (Cremer-Pople analysis, ) dependent on substituents .
Biological Activity
Ethyl 2-oxo-4-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 904457-97-2) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological interactions, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C24H28N4O3
- Molecular Weight : 420.513 g/mol
- IUPAC Name : Ethyl 2-oxo-4-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
The structure features a tetrahydropyrimidine core, which is known for its diverse biological activities. The presence of the piperazine moiety is particularly relevant for its interaction with neurotransmitter systems.
Preliminary studies suggest that Ethyl 2-oxo-4-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine exhibits various biological activities through multiple mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Binding : It likely interacts with neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways.
- Cell Signaling Modulation : The compound could influence cell signaling pathways, affecting gene expression and cellular responses.
Pharmacological Potential
Research indicates that this compound may have several pharmacological applications:
- Antidepressant Activity : Due to its structural similarity to known antidepressants, it may modulate mood-related neurotransmitters.
- Anticancer Properties : There is potential for cytotoxic effects against various cancer cell lines, possibly through apoptosis induction.
- Neuroprotective Effects : Its interaction with neuroreceptors suggests possible protective effects against neurodegenerative diseases.
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of related compounds and derivatives:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant anticancer activity in breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Showed modulation of serotonin receptors leading to anxiolytic-like effects in animal models. |
| Study C | Indicated potential neuroprotective effects in models of oxidative stress-induced neuronal damage. |
Safety and Toxicology
While the compound shows promise in various biological activities, safety profiles are crucial for therapeutic applications. Preliminary toxicity assessments are necessary to evaluate:
- Acute Toxicity : Initial studies on dose-dependent effects on vital organs.
- Chronic Exposure : Long-term studies to assess cumulative toxicity and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
